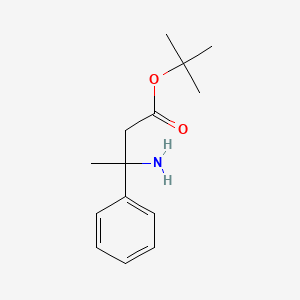

Tert-butyl 3-amino-3-phenylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

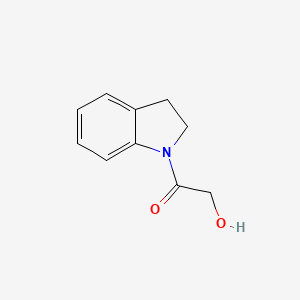

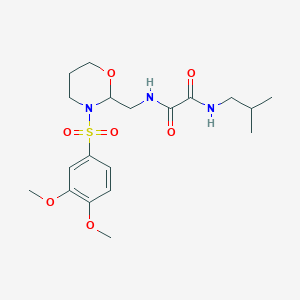

Tert-butyl 3-amino-3-phenylbutanoate is a chemical compound with the molecular formula C14H21NO2 . It is a pale-yellow to yellow-brown liquid and is used in laboratory chemicals .

Synthesis Analysis

The synthesis of tert-butyl esters of Nα-protected amino acid, which includes Tert-butyl 3-amino-3-phenylbutanoate, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis

The molecular structure of Tert-butyl 3-amino-3-phenylbutanoate is represented by the SMILES notation:CC(C)(C)OC(=O)CC@HCC1=CC=CC=C1 . Chemical Reactions Analysis

Tert-butyl 3-amino-3-phenylbutanoate, as a tert-butyl ester, is more resistant to oxidation than other isomers of butanol . It can be deprotonated with a strong base to give the alkoxide .Physical And Chemical Properties Analysis

Tert-butyl 3-amino-3-phenylbutanoate appears as a white to light yellow low melting solid . It has a molecular weight of 235.33 .Safety and Hazards

This chemical is considered hazardous and can cause severe skin burns and eye damage . It is toxic if inhaled and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Direcciones Futuras

To expand the applicability of amino acid ionic liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This indicates a potential direction for the future use of Tert-butyl 3-amino-3-phenylbutanoate in peptide synthesis.

Propiedades

IUPAC Name |

tert-butyl 3-amino-3-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-13(2,3)17-12(16)10-14(4,15)11-8-6-5-7-9-11/h5-9H,10,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYBGTSTURVGQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C)(C1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-amino-3-phenylbutanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2679108.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2679115.png)

![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-ynamide](/img/structure/B2679119.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2679120.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2679123.png)

![3-(2-Chlorophenyl)-5-methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2679127.png)